molecular formula C4H5N3S B1589637 2-Thiazolecarboximidamide CAS No. 212558-27-5

2-Thiazolecarboximidamide

Cat. No.: B1589637
CAS No.: 212558-27-5
M. Wt: 127.17 g/mol
InChI Key: LKSRVNUPZNSFTE-UHFFFAOYSA-N
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Description

2-Thiazolecarboximidamide is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is known for its diverse biological activities and is used in various scientific research applications. Its molecular formula is C4H5N3S, and it has a molecular weight of 127.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolecarboximidamide typically involves the reaction of thioamides with nitriles. One common method is the cyclization of amido-nitriles using a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the regioselective substitution at the C-2, C-4, and C-5 positions of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve the use of microwave-assisted catalyst-free reactions or ammonium chloride-catalyzed solvent-free amide coupling . These methods are efficient and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

Scientific Research Applications

2-Thiazolecarboximidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Thiazolecarboximidamide involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which play a role in the biosynthesis of prostaglandins involved in inflammatory responses . The compound’s ability to modulate enzyme activity makes it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

1,3-thiazole-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S/c5-3(6)4-7-1-2-8-4/h1-2H,(H3,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSRVNUPZNSFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447097
Record name 2-THIAZOLECARBOXIMIDAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212558-27-5
Record name 2-THIAZOLECARBOXIMIDAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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